![molecular formula C16H25N3O3 B4925653 2-[2-(1-adamantylcarbonyl)hydrazino]-N-isopropyl-2-oxoacetamide](/img/structure/B4925653.png)

2-[2-(1-adamantylcarbonyl)hydrazino]-N-isopropyl-2-oxoacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[2-(1-adamantylcarbonyl)hydrazino]-N-isopropyl-2-oxoacetamide, also known as AICA riboside, is a small molecule that has gained significant attention in the field of scientific research. It is a synthetic nucleoside analog that has been shown to have a wide range of potential applications in various fields, including cancer research, neurology, and metabolism studies. In

Mechanism of Action

2-[2-(1-adamantylcarbonyl)hydrazino]-N-isopropyl-2-oxoacetamide riboside activates AMPK by mimicking the effects of AMP. It binds to the γ-subunit of AMPK, causing a conformational change that activates the enzyme. Activation of AMPK leads to the phosphorylation of various downstream targets, including acetyl-CoA carboxylase (ACC) and endothelial nitric oxide synthase (eNOS), leading to increased fatty acid oxidation and glucose uptake, respectively.

Biochemical and Physiological Effects:

2-[2-(1-adamantylcarbonyl)hydrazino]-N-isopropyl-2-oxoacetamide riboside has been shown to have various biochemical and physiological effects. It has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue. 2-[2-(1-adamantylcarbonyl)hydrazino]-N-isopropyl-2-oxoacetamide riboside has also been shown to increase insulin sensitivity and reduce inflammation in various tissues. In addition, 2-[2-(1-adamantylcarbonyl)hydrazino]-N-isopropyl-2-oxoacetamide riboside has been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

2-[2-(1-adamantylcarbonyl)hydrazino]-N-isopropyl-2-oxoacetamide riboside has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a relatively low toxicity. However, 2-[2-(1-adamantylcarbonyl)hydrazino]-N-isopropyl-2-oxoacetamide riboside has a short half-life and is rapidly metabolized in vivo, which can limit its effectiveness in certain experiments. In addition, the activation of AMPK by 2-[2-(1-adamantylcarbonyl)hydrazino]-N-isopropyl-2-oxoacetamide riboside can have pleiotropic effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on 2-[2-(1-adamantylcarbonyl)hydrazino]-N-isopropyl-2-oxoacetamide riboside. One area of research is the development of more potent and selective AMPK activators. Another area of research is the investigation of the effects of 2-[2-(1-adamantylcarbonyl)hydrazino]-N-isopropyl-2-oxoacetamide riboside in various disease models, including cancer, diabetes, and neurodegenerative diseases. In addition, the development of novel delivery methods for 2-[2-(1-adamantylcarbonyl)hydrazino]-N-isopropyl-2-oxoacetamide riboside could enhance its effectiveness in vivo.

Synthesis Methods

The synthesis of 2-[2-(1-adamantylcarbonyl)hydrazino]-N-isopropyl-2-oxoacetamide riboside involves several steps. The first step involves the protection of the hydroxyl group of ribose with a tert-butyldimethylsilyl (TBDMS) group. The second step involves the reaction of the protected ribose with adamantyl isocyanate to form 1-adamantylcarbonyl-β-D-ribofuranosyl chloride. The third step involves the reaction of the resulting compound with hydrazine hydrate to form 2-[2-(1-adamantylcarbonyl)hydrazino]-N-isopropyl-2-oxoacetamide, which is 2-[2-(1-adamantylcarbonyl)hydrazino]-N-isopropyl-2-oxoacetamide riboside.

Scientific Research Applications

2-[2-(1-adamantylcarbonyl)hydrazino]-N-isopropyl-2-oxoacetamide riboside has been shown to have a wide range of potential applications in scientific research. It has been shown to activate AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy metabolism. Activation of AMPK has been shown to have potential therapeutic effects in various diseases, including cancer, diabetes, and cardiovascular diseases. 2-[2-(1-adamantylcarbonyl)hydrazino]-N-isopropyl-2-oxoacetamide riboside has also been shown to have neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

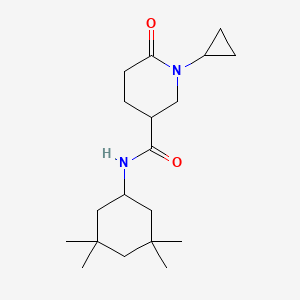

IUPAC Name |

2-[2-(adamantane-1-carbonyl)hydrazinyl]-2-oxo-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3/c1-9(2)17-13(20)14(21)18-19-15(22)16-6-10-3-11(7-16)5-12(4-10)8-16/h9-12H,3-8H2,1-2H3,(H,17,20)(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXGCDOOPOMZLGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NNC(=O)C12CC3CC(C1)CC(C3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(1-adamantylcarbonyl)hydrazino]-N-isopropyl-2-oxoacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4925570.png)

![ethyl 1-(4-hydroxy-2-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4925575.png)

![{2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetonitrile](/img/structure/B4925581.png)

![7-(3,4-difluorophenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4925599.png)

![N-(4-ethylbenzyl)-N-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4925607.png)

![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B4925609.png)

![3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-cyano-N-(4-methoxybenzyl)acrylamide](/img/structure/B4925612.png)

![2-methoxy-5-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4925623.png)

![4-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}-2-methyl-1(2H)-phthalazinone trifluoroacetate](/img/structure/B4925629.png)

![N-benzyl-1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B4925632.png)

![N-[3-(2-isopropylphenoxy)propyl]-1-butanamine](/img/structure/B4925652.png)